molecular formula C10H18O B1204079 (+)-alpha-Terpineol CAS No. 7785-53-7

(+)-alpha-Terpineol

Cat. No.: B1204079
CAS No.: 7785-53-7
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-VIFPVBQESA-N
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Description

(+)-alpha-Terpineol is a naturally occurring monoterpene alcohol found in various essential oils, including those of pine, lilac, and eucalyptus. It is known for its pleasant lilac-like aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and exists as a colorless liquid at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-alpha-Terpineol can be synthesized through several methods. One common synthetic route involves the hydration of alpha-pinene, a major component of turpentine oil. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. Another method involves the reduction of terpinyl acetate using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrially, this compound is produced by the hydration of alpha-pinene derived from turpentine oil. The process involves the use of an acid catalyst and is carried out in large-scale reactors to ensure high yield and purity. The product is then purified through distillation to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(+)-alpha-Terpineol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form terpineol oxide or other oxygenated derivatives.

    Reduction: Reduction of this compound can yield terpinene or other reduced forms.

    Substitution: It can undergo substitution reactions, such as esterification to form terpinyl acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid catalysts like sulfuric acid or acetic anhydride are used for esterification reactions.

Major Products Formed

    Oxidation: Terpineol oxide, terpinene-4-ol.

    Reduction: Terpinene, dihydroterpineol.

    Substitution: Terpinyl acetate, terpinyl chloride.

Scientific Research Applications

(+)-alpha-Terpineol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown that this compound has potential anti-inflammatory and antioxidant effects, which are being explored for therapeutic applications.

    Industry: It is used in the formulation of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties.

Mechanism of Action

The mechanism of action of (+)-alpha-Terpineol involves its interaction with cellular membranes and enzymes. It is believed to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound also scavenges free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

(+)-alpha-Terpineol is similar to other monoterpene alcohols, such as:

    Linalool: Both compounds have similar structures and are used in the fragrance industry. linalool has a more floral aroma compared to the lilac-like scent of this compound.

    Geraniol: Another monoterpene alcohol with a rose-like aroma. Geraniol is more commonly used in flavoring applications, while this compound is favored in perfumery.

    Citronellol: Known for its citrus-like aroma, citronellol is used in both fragrance and insect repellent formulations. This compound, on the other hand, is primarily used for its antimicrobial properties.

Properties

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOACPNHFRMFPN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884429
Record name (+)-alpha-Terpineol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.71 mg/mL at 25 °C
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7785-53-7
Record name (+)-α-Terpineol
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URL https://commonchemistry.cas.org/detail?cas_rn=7785-53-7
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-
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Record name (+)-alpha-Terpineol
Source EPA DSSTox
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Record name (R)-α,α,4-trimethylcyclohex-3-ene-1-methanol
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Record name .ALPHA.-TERPINEOL, (+)-
Source FDA Global Substance Registration System (GSRS)
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Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

37.5 °C
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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